molecular formula C23H23N3O2S B4736466 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No. B4736466
M. Wt: 405.5 g/mol
InChI Key: JNJKVZVOQWLOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide, also known as HDAC inhibitor, is a chemical compound used in scientific research. It is a potent inhibitor of histone deacetylases, which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors work by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones. This, in turn, leads to changes in chromatin structure and gene expression. 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors also affect the acetylation of non-histone proteins, such as transcription factors, which further modulate gene expression.
Biochemical and Physiological Effects:
2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. They also inhibit angiogenesis and modulate immune responses. 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors have been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors in lab experiments include their potency and selectivity for histone deacetylases. 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors also have a broad range of potential therapeutic applications. However, 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors can be toxic to normal cells and may have off-target effects. It is also important to note that the effects of 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors may vary depending on the cell type and the specific 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitor used.

Future Directions

There are several potential future directions for research on 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors. One area of interest is the development of more potent and selective 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors. Another area of interest is the identification of biomarkers that can predict patient response to 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors. Finally, there is interest in combining 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors with other therapies, such as chemotherapy or immunotherapy, to enhance their therapeutic effects.

Scientific Research Applications

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors have been extensively studied for their potential therapeutic applications. They have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses. 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide inhibitors have also been studied for their potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-17(18-11-5-2-6-12-18)24-22(29)26-25-21(27)23(28,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,28H,1H3,(H,25,27)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJKVZVOQWLOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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